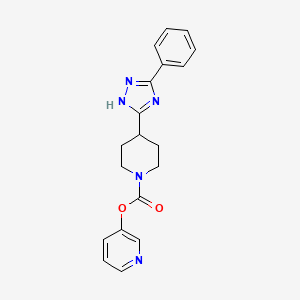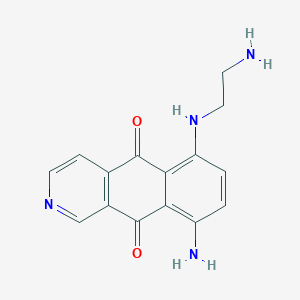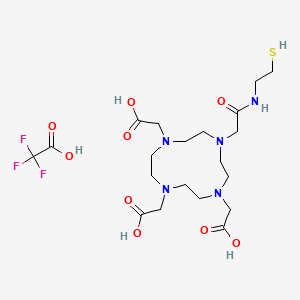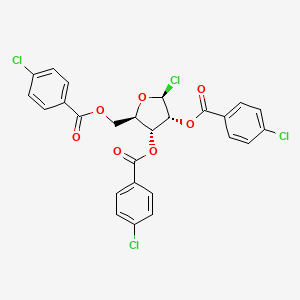
ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate): is a complex organic compound that plays a significant role in various scientific and industrial applications. It is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) typically involves multiple steps. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale, often involving continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: In the medical field, ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism by which ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and signaling pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves the formation of covalent bonds or non-covalent interactions with the target molecules.
Comparison with Similar Compounds
D-Ribofuranosyl Chloride, 2,3,5-tris(4-chlorobenzoate)
Chloro 2,3,5-tri-O-p-chlorobenzoyl-\u03B1-D-ribofuranoside
Uniqueness: ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) stands out due to its specific structural features and reactivity profile. While similar compounds may share some properties, the unique arrangement of functional groups in ss-D-Ribofuranosyl Chloride Tris(4-chlorobenzoate) gives it distinct advantages in certain applications.
Properties
Molecular Formula |
C26H18Cl4O7 |
|---|---|
Molecular Weight |
584.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C26H18Cl4O7/c27-17-7-1-14(2-8-17)24(31)34-13-20-21(36-25(32)15-3-9-18(28)10-4-15)22(23(30)35-20)37-26(33)16-5-11-19(29)12-6-16/h1-12,20-23H,13H2/t20-,21-,22-,23-/m1/s1 |
InChI Key |
XVLSIQHWHHLLPV-SSGKUCQKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


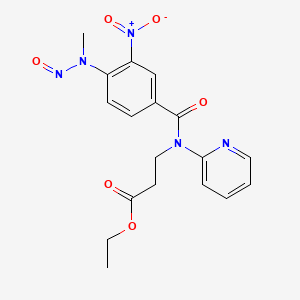
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
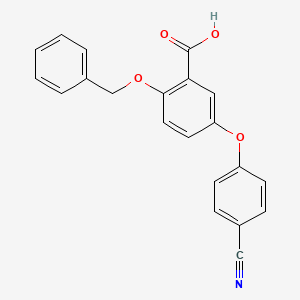
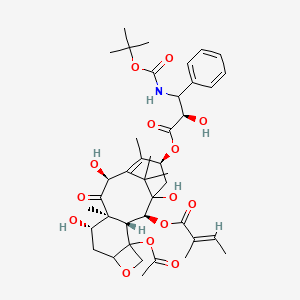
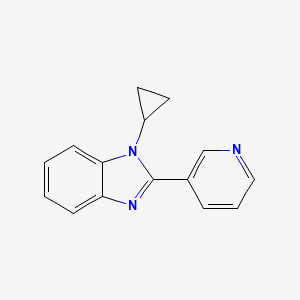

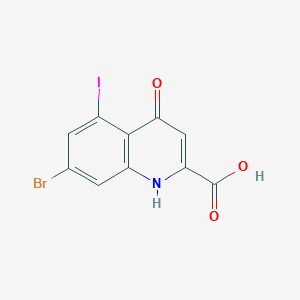
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
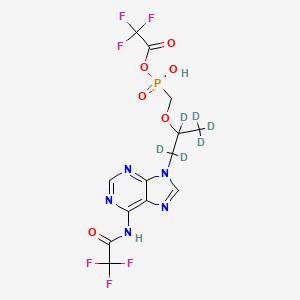
![2-[N-(carboxymethyl)-3-chloroanilino]acetic acid](/img/structure/B15354190.png)
